molecular formula C12H17NO2 B13186703 N-(3-Methoxy-5-methylphenyl)butanamide

N-(3-Methoxy-5-methylphenyl)butanamide

Cat. No.: B13186703
M. Wt: 207.27 g/mol
InChI Key: FPPKUVIYFAINGA-UHFFFAOYSA-N
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Description

N-(3-Methoxy-5-methylphenyl)butanamide is a synthetic amide derivative characterized by a phenyl ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 3rd and 5th positions, respectively. The butanamide moiety is attached via the nitrogen atom, forming a secondary amide bond.

Synthesis: The compound is likely synthesized via a nucleophilic acyl substitution reaction, where butyryl chloride reacts with 3-methoxy-5-methylaniline in the presence of a base (e.g., triethylamine) in a non-polar solvent like dichloromethane (DCM) . This method aligns with protocols for analogous amides, which report yields of 45–51% after purification by column chromatography .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-methoxy-5-methylphenyl)butanamide

InChI

InChI=1S/C12H17NO2/c1-4-5-12(14)13-10-6-9(2)7-11(8-10)15-3/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

FPPKUVIYFAINGA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=CC(=C1)C)OC

Origin of Product

United States

Biological Activity

N-(3-Methoxy-5-methylphenyl)butanamide is an organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological interactions, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a butanamide backbone with a methoxy group and a methyl group on the phenyl ring. This unique structure influences its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry.

Structural Features Description
Molecular FormulaC12H17NO2
Functional GroupsMethoxy, Methyl
Core StructureButanamide

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily focusing on anti-inflammatory and analgesic properties. Its mechanism of action involves binding to specific receptors or enzymes, modulating their activity, which leads to various physiological effects.

Anti-inflammatory and Analgesic Properties

Studies have shown that this compound interacts with inflammatory pathways, suggesting its potential as a therapeutic agent. For instance, it may inhibit the production of pro-inflammatory cytokines and modulate pain perception pathways.

Case Studies and Research Findings

  • Interaction with Biological Targets :
    • A study demonstrated that this compound could bind to cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound exhibited inhibitory effects on COX-1 and COX-2, indicating its potential as an anti-inflammatory agent .
  • Antiproliferative Activity :
    • In vitro studies have highlighted its antiproliferative effects against various cancer cell lines. For instance, the compound showed IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, suggesting significant anticancer potential .
  • Antioxidative Activity :
    • This compound also demonstrated antioxidative properties in cell-based assays. It was able to scavenge free radicals effectively, contributing to its overall therapeutic profile .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound's ability to bind to receptors involved in pain and inflammation pathways is crucial for its analgesic effects.
  • Enzyme Inhibition : By inhibiting enzymes like COX, it reduces the synthesis of inflammatory mediators.
  • Antioxidant Defense : The antioxidative properties help mitigate oxidative stress, which is often linked to chronic inflammation and cancer progression.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Weight : Estimated at ~235.3 g/mol (calculated from structure).
  • Melting Point : Expected to be lower than sulfamoylphenyl analogs (e.g., 180–182°C for compound 5a ) due to reduced polarity from the absence of a sulfamoyl group.

Comparison with Structurally Similar Compounds

Aliphatic Amides with Sulfamoylphenyl Groups ()

Compounds 5a–5d (e.g., (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide) share a sulfamoylphenyl core but vary in aliphatic chain length (C4–C7). Key comparisons:

Compound Aliphatic Chain Molecular Weight ([M+H]⁺) Melting Point (°C) Optical Activity ([α]D) Yield (%)
5a (Butanamide) C4 327.4 180–182 +4.5° 51.0
5b (Pentanamide) C5 341.4 174–176 +5.7° 45.4
5c (Hexanamide) C6 355.4 142–143 +6.4° 48.3
5d (Heptanamide) C7 369.4* 143–144 +4.7° 45.4

Key Observations :

  • Chain Length vs. Melting Point : Longer aliphatic chains reduce melting points (e.g., 5a: 180°C vs. 5c: 142°C), likely due to decreased crystallinity from enhanced hydrophobic interactions .
  • Optical Activity : Higher [α]D values in 5b and 5c suggest stereochemical preferences influenced by chain length.
  • Synthesis Efficiency : Yields remain consistent (~45–51%), indicating minimal impact of chain length on reaction optimization .

Structural Contrast with N-(3-Methoxy-5-methylphenyl)butanamide :

Benzylalkyl Amides with Heterocyclic Moieties ()

Compound 12b (N-Benzyl-5-(5-(3-hydroxyphenyl)thiophene-2-yl)-N-methylpentaneamide) incorporates a thiophene ring and a benzylmethylamine group, diverging significantly in structure:

Feature This compound Compound 12b
Core Structure Phenyl ring with methoxy/methyl Thiophene-phenyl hybrid
Functional Groups Secondary amide Tertiary amide
Synthesis Acyl chloride + amine EDC/HOBt coupling
Purification Column chromatography (MeOH/DCM) Column chromatography (cyclohexane/EtOAc)

Key Differences :

  • The thiophene ring in 12b may confer π-π stacking interactions, enhancing binding to biological targets (e.g., anti-schistosomial activity) .

Sulfonamide Derivatives ()

N-(2-Methoxy-5-chlorophenyl)benzenesulfonamide and related sulfonamides differ in their sulfonyl (-SO₂-) linkage versus the amide (-CONH-) group in the target compound:

Property This compound Sulfonamide Derivatives
Functional Group Amide (-CONH-) Sulfonamide (-SO₂NH-)
Polarity Moderate High (due to -SO₂-)
Biological Activity Likely enzyme inhibition (amide) Antibacterial/antifungal

Implications :

  • Sulfonamides generally exhibit higher acidity (pKa ~10) compared to amides (pKa ~17), influencing bioavailability and target binding .

Preparation Methods

Synthesis via Direct Amidation of Aromatic Amines with Butanoyl Chloride

Reaction Pathway:

$$
\text{3-Methoxy-5-methylphenylamine} + \text{Butanoyl chloride} \rightarrow \text{this compound}
$$

Procedure:

  • Step 1: Preparation of Butanoyl Chloride

    • React butanoic acid with thionyl chloride (SOCl₂) under reflux conditions to produce butanoyl chloride.
    • Reaction conditions: Reflux at 70–80°C for 2–4 hours, excess SOCl₂ used to drive conversion.
    • Notes: Excess thionyl chloride is removed by distillation under reduced pressure.
  • Step 2: Amide Formation

    • Dissolve 3-methoxy-5-methylphenylamine in an inert solvent such as dichloromethane (DCM).
    • Cool the solution to 0°C.
    • Add a base such as triethylamine or pyridine to scavenge HCl.
    • Slowly add butanoyl chloride dropwise with stirring.
    • Allow the reaction to proceed at room temperature for 12–24 hours.
    • Purification: Extract the organic phase, wash with water, dry over anhydrous magnesium sulfate, and purify via column chromatography.

Advantages:

  • High reaction efficiency.
  • Mild conditions.
  • Well-established protocol.

Data Tables Summarizing Preparation Methods

Method Reagents Key Conditions Advantages Limitations
Acyl chloride coupling Butanoyl chloride, aromatic amine Reflux, inert solvent, base addition High yield, rapid Handling corrosive acyl chloride
Carbodiimide coupling Butanoic acid, aromatic amine, DCC or EDC, DMAP Room temp, anhydrous conditions Safer, scalable Possible side reactions, need purification

Final Remarks

The synthesis of this compound predominantly employs classical amide formation techniques, with the choice of method depending on scale, safety considerations, and desired purity. Both acyl chloride and carbodiimide coupling strategies are well-documented, with extensive research supporting their effectiveness. Future developments may focus on green chemistry approaches, such as enzymatic amidation or solvent-free conditions, to further optimize the process.

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